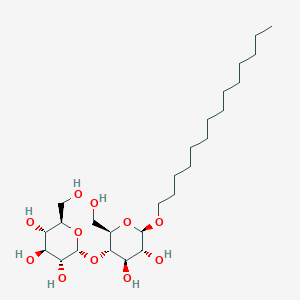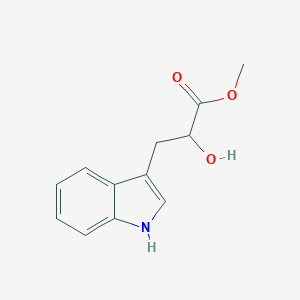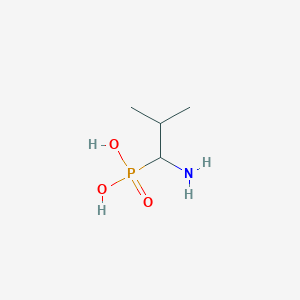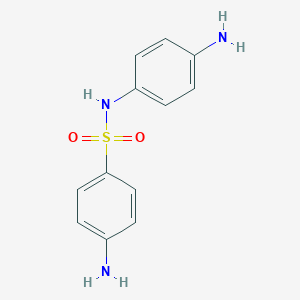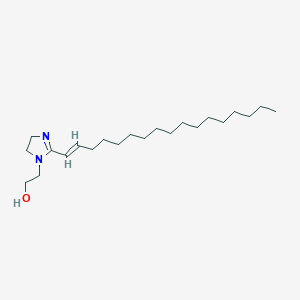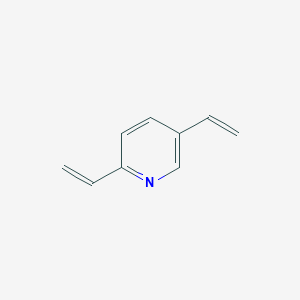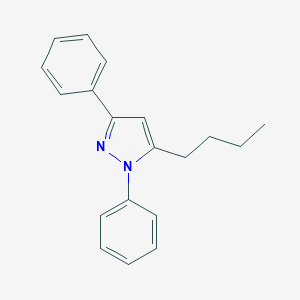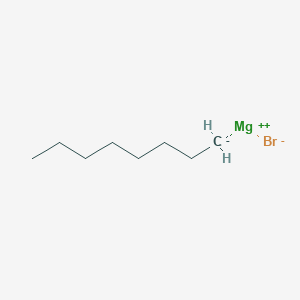
正辛基溴化镁
描述
Magnesium, bromooctyl- is a useful research compound. Its molecular formula is C8H17BrMg and its molecular weight is 217.43 g/mol. The purity is usually 95%.
The exact mass of the compound Magnesium, bromooctyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Magnesium, bromooctyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, bromooctyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
作用机制
n-Octylmagnesium Bromide, also known as Magnesium, bromooctyl- or octylmagnesium bromide, is a type of Grignard reagent . It is widely used in organic synthesis . Here is an overview of its mechanism of action:
Mode of Action
n-Octylmagnesium Bromide, like other Grignard reagents, is a strong nucleophile and base . It interacts with its targets by attacking the electrophilic carbon atom of the carbonyl group. This results in the formation of a new carbon-carbon bond, leading to the creation of alcohols, ketones, or other organic compounds.
Action Environment
The action of n-Octylmagnesium Bromide is highly dependent on the environment. It is sensitive to moisture and air, and it must be handled under anhydrous conditions . The reaction is typically carried out in an inert solvent like diethyl ether . Temperature, concentration, and the presence of other reagents can also significantly influence the reaction’s outcome.
属性
IUPAC Name |
magnesium;octane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOQQIVFCFWSIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[CH2-].[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884954 | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17049-49-9 | |
| Record name | Magnesium, bromooctyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017049499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromooctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylmagnesium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
ANone: Octylmagnesium bromide is a Grignard reagent with the molecular formula C8H17MgBr. Its molecular weight is 245.58 g/mol. While specific spectroscopic data might vary depending on the solvent and conditions, it's typically characterized by strong C-Mg and Mg-Br vibrations in infrared spectroscopy.
A: Octylmagnesium bromide, like other Grignard reagents, can act as a nucleophile in cross-coupling reactions. For instance, it reacts with alkyl halides in the presence of catalysts like Fe(acac)3 []. The reaction likely proceeds through a single-electron transfer, oxidative addition pathway, with the octyl group ultimately transferring to the alkyl halide substrate [].
A: Absolutely. This reagent finds use in various synthetic pathways. One notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate, a sex pheromone for the tomato pinworm (Keiferia lycopersicella) [, ]. In this multistep synthesis, octylmagnesium bromide undergoes an iron-catalyzed cross-coupling reaction with ethyl (4E)-5-chloropent-4-enoate, a crucial step in building the pheromone's carbon chain [].
A: Research indicates that alkyl bromides generally show higher reactivity compared to alkyl chlorides when reacting with octylmagnesium bromide in the presence of Zr/Co heterobimetallic complexes []. This suggests a potential role for leaving group ability in influencing reaction efficiency.
A: Yes, it can. Studies demonstrate that when complexed with chiral ligands like (-)-sparteine, octylmagnesium bromide can facilitate the asymmetric polymerization of 3-phenylpropanal []. This highlights the potential of this reagent in synthesizing chiral molecules with specific stereochemical configurations.
A: Yes, investigations using chiral 1-bromo-1-methylspiro[2.5]octane have provided insights into the surface nature of Grignard reagent formation. These studies, including radical trapping experiments, suggest that the reaction with magnesium to form the Grignard reagent primarily occurs on the metal's surface [].
ANone: Octylmagnesium bromide is a highly reactive compound, characteristic of Grignard reagents. It reacts violently with water, generating flammable alkane gas (octane in this case). Therefore, it's crucial to handle this reagent with extreme caution under anhydrous conditions, utilizing appropriate safety equipment and procedures.
ANone: Common techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy:
- Gas Chromatography (GC):
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


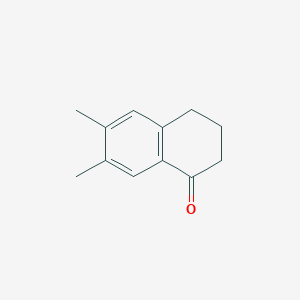
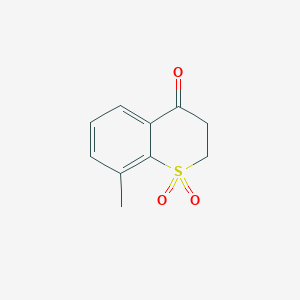
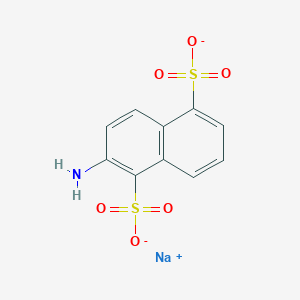
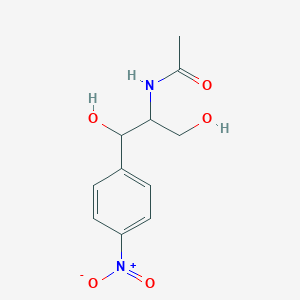
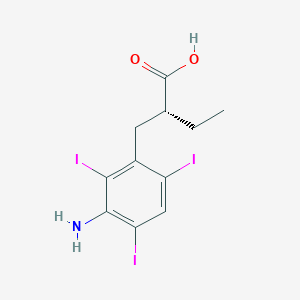
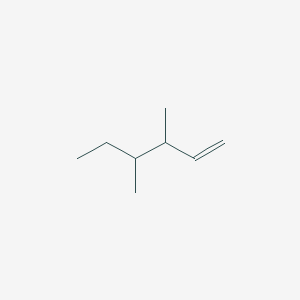
![2-[(2S,12bS)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]butan-1-ol](/img/structure/B97750.png)
